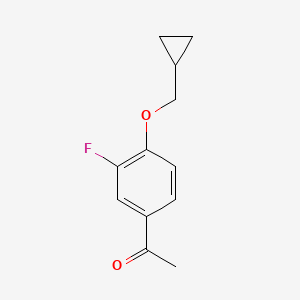
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone
Overview
Description
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13F1O2
- Molecular Weight : 220.23 g/mol
This compound features a cyclopropyl group, a fluorophenyl moiety, and an ethanone functional group, which contribute to its unique biological properties.
Target Receptors
Research indicates that this compound may act as an agonist for cannabinoid receptors, particularly the CB2 receptor. This interaction suggests potential therapeutic applications in pain management and inflammation reduction.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including:
- Endocannabinoid System : Involvement in the modulation of pain and inflammatory responses.
- Cell Signaling Pathways : Potential effects on cellular signaling mechanisms that regulate gene expression and cellular metabolism.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| A549 | 12.6 |
| HepG2 | 18.5 |
| MCF-7 | 14.0 |
These results indicate its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a good ability to cross the blood-brain barrier. This property is crucial for its potential use in treating central nervous system disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Pain Relief : A recent animal model study indicated that administration of this compound resulted in significant pain relief in inflammatory models, suggesting its potential as a non-opioid analgesic.
- Cancer Research : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent.
- Neuroprotective Effects : Research has suggested neuroprotective effects in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYLBIDEBMCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















